molecular formula C6H10ClNO B2555666 2-chloro-N-cyclopropylpropanamide CAS No. 750599-27-0

2-chloro-N-cyclopropylpropanamide

Cat. No.: B2555666
CAS No.: 750599-27-0
M. Wt: 147.6
InChI Key: BKYHBHCARKXKDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropylpropanamide typically involves the reaction of cyclopropylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-cyclopropylpropanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications and research studies where these properties are advantageous .

Biological Activity

2-Chloro-N-cyclopropylpropanamide is a chemical compound with the molecular formula C9H14ClNC_9H_{14}ClN and a molecular weight of approximately 173.67 g/mol. This compound features a chloro group attached to a propanamide structure, which may influence its biological activity. Understanding its biological properties is essential for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound significantly impact its biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, potentially affecting membrane permeability and biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, research on structurally similar compounds suggests potential pharmacological properties. Compounds with analogous structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2-methylcyclohexyl)propanamideC9H17NOC_9H_{17}NOLacks chlorine; similar cycloalkane structure
This compoundC9H14ClNC_9H_{14}ClNSmaller cycloalkane; unique ring size
2-chloro-N-(1-methylcyclohexyl)propanamideC9H14ClNC_9H_{14}ClNVariation in methyl substitution on cyclohexane

The mechanisms by which this compound may exert biological effects are not fully elucidated due to limited direct studies. However, insights can be drawn from related compounds that suggest several potential pathways:

  • Receptor Interaction : The chloro group may facilitate interactions with various receptors, possibly enhancing binding affinity.
  • Enzyme Inhibition : Similar amide compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.
  • Membrane Permeability : Increased lipophilicity could lead to enhanced cellular uptake, impacting overall bioavailability.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded promising results in various studies:

  • Anti-inflammatory Activity : A study on related chloro-substituted amides demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Research on cyclopropyl-containing amides has indicated analgesic effects in animal models, highlighting the importance of structural features in modulating pain pathways.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, which could be applicable to this compound.

Properties

IUPAC Name

2-chloro-N-cyclopropylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHBHCARKXKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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